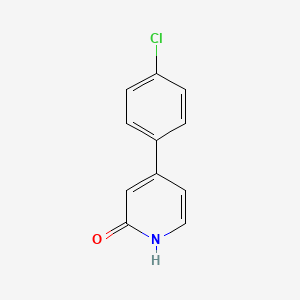4-(4-Chlorophenyl)-2-hydroxypyridine
CAS No.: 1173155-38-8
Cat. No.: VC11683349
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1173155-38-8 |
|---|---|
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14) |
| Standard InChI Key | IVEDERMVYXTQFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl |
Chemical Identity and Structural Features
The molecular formula of 4-(4-Chlorophenyl)-2-hydroxypyridine is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound consists of a pyridine ring substituted at the 2-position by a hydroxyl group (-OH) and at the 4-position by a 4-chlorophenyl moiety. This arrangement introduces distinct electronic effects: the electron-withdrawing chlorine atom on the phenyl group and the hydroxyl group on the pyridine ring influence the compound’s polarity, solubility, and reactivity .
Synthesis and Industrial Preparation
The synthesis of 4-(4-Chlorophenyl)-2-hydroxypyridine is typically achieved through multi-step organic reactions, as outlined in patent literature and research studies .
Key Synthetic Routes
Route 1: Grignard Reaction Followed by Oxidation
-
Formation of 4-Chlorophenyl-2-pyridyl Methanol:
-
Oxidation to the Ketone:
-
The alcohol intermediate is oxidized using agents like potassium permanganate (KMnO₄) or Jones reagent to yield 4-(4-chlorophenyl)-2-pyridyl ketone.
-
-
Hydroxylation:
Route 2: Direct Substitution on Pyridine
-
Chloropyridine Precursor: Starting with 2-chloro-4-nitropyridine, nucleophilic aromatic substitution with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in dimethyl sulfoxide) introduces the 4-chlorophenyl group. Subsequent hydrolysis of the nitro group yields the hydroxyl group .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct positions on the pyridine ring requires careful control of reaction conditions, such as temperature and catalyst choice .
-
Yield Improvements: Patent CN105237469A reports yields of ~30% for related intermediates, highlighting the need for solvent optimization (e.g., DMSO for enhanced reactivity) .
Physicochemical Properties
Experimental data for 4-(4-Chlorophenyl)-2-hydroxypyridine are sparse, but properties can be extrapolated from structurally similar compounds:
The low water solubility and moderate LogP value suggest suitability for organic-phase reactions and lipophilic drug formulations .
Pharmaceutical Applications
Role in Carbinoxamine Synthesis
4-(4-Chlorophenyl)-2-hydroxypyridine serves as a critical intermediate in the production of carbinoxamine maleate, a first-generation antihistamine approved for pediatric allergic rhinitis. The compound’s hydroxyl and chlorophenyl groups enable further functionalization:
-
Esterification: Reaction with maleic anhydride forms the maleate salt, enhancing water solubility for oral suspensions .
-
Compliance Advantages: The intermediate’s efficient synthesis supports the development of extended-release formulations (e.g., Karbinal®ER), reducing dosing frequency .
Environmental Fate and Biodegradation
Microbial degradation pathways for pyridine derivatives offer insights into the environmental persistence of 4-(4-Chlorophenyl)-2-hydroxypyridine:
Bacterial Catabolism
-
Burkholderia sp. MAK1: This strain degrades 2-hydroxypyridine via 2-hydroxypyridine 5-monooxygenase (HpdABCDE), converting it to 2,5-dihydroxypyridine .
-
Chlorophenyl Challenge: The 4-chlorophenyl group may impede enzymatic activity due to steric and electronic effects, potentially increasing environmental persistence .
Abiotic Degradation
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume